molecular formula C18H18FNO2 B11951546 3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide CAS No. 853355-87-0

3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide

Cat. No.: B11951546
CAS No.: 853355-87-0
M. Wt: 299.3 g/mol
InChI Key: HTDAWVFFUWZXTR-JXMROGBWSA-N
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Description

3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide is an organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide typically involves the reaction of 3-fluorobenzaldehyde with 4-methoxyphenethylamine under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
  • 3-(3-Bromophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
  • 3-(3-Methylphenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide

Uniqueness

3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

853355-87-0

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(E)-3-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C18H18FNO2/c1-22-17-8-5-14(6-9-17)11-12-20-18(21)10-7-15-3-2-4-16(19)13-15/h2-10,13H,11-12H2,1H3,(H,20,21)/b10-7+

InChI Key

HTDAWVFFUWZXTR-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)F

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)F

Origin of Product

United States

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